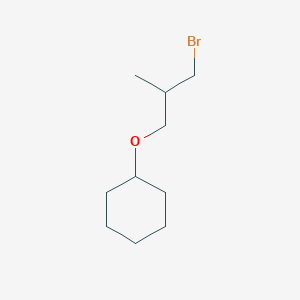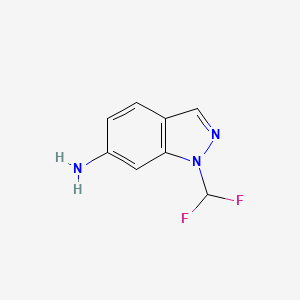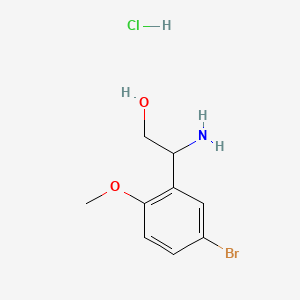
2,3-Dihydro-1H-inden-1-ylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is an organic compound featuring an indane structure with a nitrile group attached to the acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile typically involves the reaction of indanone with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2). The reaction proceeds through the formation of an intermediate, which is then dehydrated using Amberlyst-15 to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with indane structures.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins .
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites that exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
- 2-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is unique due to its specific indane structure combined with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Propiedades
Número CAS |
26452-99-3 |
|---|---|
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-7H2 |
Clave InChI |
PLUVXNOSEACTMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)




![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)

